
Benzyl-PEG8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG8-amine is a polyethylene glycol (PEG)-based compound, specifically a PROTAC linker. It is known for its role in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound has the molecular formula C23H41NO8 and a molecular weight of 459.57 g/mol. It is typically used in research settings and is not intended for therapeutic use.
Métodos De Preparación
The synthesis of Benzyl-PEG8-amine involves several steps. One common method is the reduction of azides to amines. This can be achieved using various catalysts and reagents, such as nickel boride, tin (IV) 1,2-benzenedithiolate, or dichloroindium hydride . The reaction conditions are generally mild, and the yields are excellent. Industrial production methods may involve the use of polyethylene glycol (PEG) as a solvent, which has been found to be superior in promoting hydrogenation reactions .
Análisis De Reacciones Químicas
Benzyl-PEG8-amine undergoes several types of chemical reactions, including:
Reduction: The reduction of azides to amines using catalysts like nickel boride or dichloroindium hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Conjugation: It is often used in bioconjugation strategies, targeting native amino acids in proteins.
Common reagents used in these reactions include sodium borohydride, ammonium formate, and borontrifluoride diethyl etherate . The major products formed from these reactions are typically amines or conjugated proteins.
Aplicaciones Científicas De Investigación
Benzyl-PEG8-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Bioconjugation: The compound is used in the conjugation of drugs to antibodies, forming antibody-drug conjugates (ADCs).
Protein Functionalization: It is employed in the functionalization of proteins, enabling the study of protein interactions and functions.
Mecanismo De Acción
The mechanism of action of Benzyl-PEG8-amine involves its role as a linker in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein.
Comparación Con Compuestos Similares
Benzyl-PEG8-amine can be compared to other PEG-based linkers and amines. Some similar compounds include:
Benzylamine: An organic compound with the formula C7H9N, used in the production of pharmaceuticals.
PEGylated Amines: Various PEGylated amines are used in bioconjugation and drug delivery applications.
This compound is unique due to its specific structure, which includes a benzyl group and a long PEG chain, making it particularly suitable for use in PROTAC synthesis and bioconjugation.
Propiedades
Fórmula molecular |
C23H41NO8 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C23H41NO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22,24H2 |
Clave InChI |
AWISSOVIVVELIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



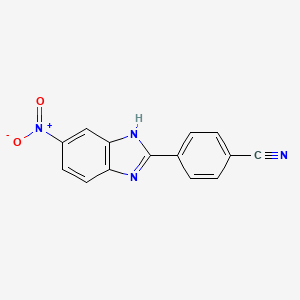
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
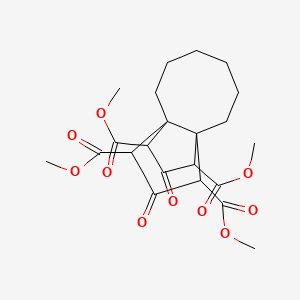
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
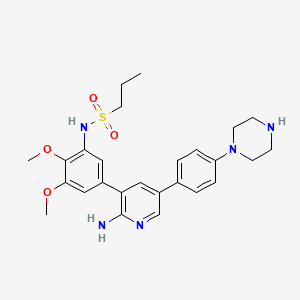
![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
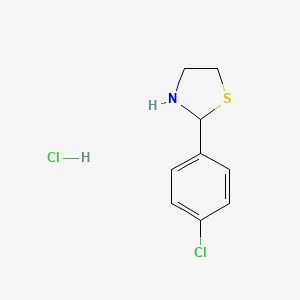

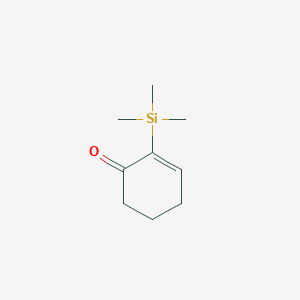
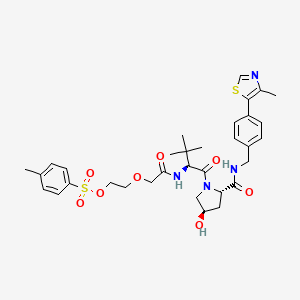

![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

